5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde
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Overview
Description
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a methyl(prop-2-yn-1-yl)amino group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methyl(prop-2-yn-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid.
Reduction: Formation of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with cellular pathways may contribute to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid:
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-methanol: A reduced derivative with potential biological activities.
Other furan derivatives: Compounds with similar furan ring structures but different substituents, such as 5-nitrofuran-2-carbaldehyde and 5-bromo-2-furaldehyde
Uniqueness
5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-[methyl(prop-2-ynyl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c1-3-6-10(2)9-5-4-8(7-11)12-9/h1,4-5,7H,6H2,2H3 |
InChI Key |
ILOSVXFOFXXZQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
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